An In-depth Technical Guide on the Synthesis and Characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
An In-depth Technical Guide on the Synthesis and Characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound, serving as a valuable resource for researchers in drug discovery and development.
Introduction
7-Bromo-2H-benzo[b]thiazin-3(4H)-one belongs to the 1,4-benzothiazine class of heterocyclic compounds. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active molecules. The introduction of a bromine atom at the 7-position offers a strategic handle for further chemical modifications, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis
The synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one is achieved through a cyclocondensation reaction between 2-amino-5-bromothiophenol and chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group of the thiophenol, followed by an intramolecular nucleophilic substitution to form the six-membered thiazine ring.
Experimental Protocol: Synthesis of 7-Bromo-2H-benzo[b]thiazin-3(4H)-one
Materials:
-
2-Amino-5-bromothiophenol
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiophenol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended to determine completion).
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Characterization
The structure and purity of the synthesized 7-Bromo-2H-benzo[b]thiazin-3(4H)-one are confirmed through various spectroscopic and analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| Appearance | White to cream-colored powder |
| Melting Point | 210-214 °C |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| [Expected Region] | Singlet | 2H | -CH₂- (Methylene) |
| [Expected Region] | Doublet | 1H | Aromatic CH |
| [Expected Region] | Doublet of d's | 1H | Aromatic CH |
| [Expected Region] | Doublet | 1H | Aromatic CH |
| [Expected Region] | Broad Singlet | 1H | -NH- (Amide) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| [Expected Region] | -CH₂- (Methylene) |
| [Expected Region] | Aromatic CHs and Quaternary Carbons |
| [Expected Region] | C=O (Carbonyl) |
IR (Infrared) Spectroscopy:
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| [Expected Region] | N-H stretching (Amide) |
| [Expected Region] | C=O stretching (Amide I) |
| [Expected Region] | N-H bending (Amide II) |
| [Expected Region] | C-Br stretching |
| [Expected Region] | Aromatic C-H stretching |
| [Expected Region] | Aromatic C=C stretching |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
| m/z | Assignment |
| 243, 245 | [M]⁺ (Molecular ion peak with Br isotopes) |
| [Fragments] | Fragmentation pattern analysis |
Logical Relationship of Characterization Techniques
